molecular formula C16H16N4O2 B5518204 5-(1-methyl-5-phenyl-1H-pyrazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(1-methyl-5-phenyl-1H-pyrazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5518204
M. Wt: 296.32 g/mol
InChI Key: GLSIKUBZQWVMJQ-UHFFFAOYSA-N
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Description

The molecule , "5-(1-methyl-5-phenyl-1H-pyrazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole," belongs to a class of compounds known for their intriguing structural and functional properties. These compounds are derived from pyrazole and oxadiazole moieties, which are well-known in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

Synthesis of similar compounds typically involves the cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures. The process yields various substituted phenyl oxadiazoles, indicating a versatile synthetic route that could be adapted for the synthesis of the target molecule (Rai et al., 2009).

Molecular Structure Analysis

The structural analysis of related compounds involves techniques like IR, NMR, and HRMS spectra, alongside X-ray diffraction analysis to determine spatial structures. For instance, Jiang et al. (2012) determined the spatial structure of a similar compound using X-ray diffraction, highlighting the importance of substituents on the absorption and fluorescence properties (Jiang et al., 2012).

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Anticancer Applications : Compounds containing 1,3,4-oxadiazole and pyrazole moieties have been evaluated for their anticancer properties. For instance, a novel series of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety exhibited promising in-vitro cytotoxic activity against MCF-7 cells, with one compound showing significant potency compared to the standard drug Doxorubicin (Puthiyapurayil et al., 2012).
  • Antimicrobial Properties : The synthesis and evaluation of 1,3,4-oxadiazoles have shown significant antibacterial activities. For example, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles displayed notable antibacterial activity against various bacterial strains, indicating their potential as effective antimicrobial agents (Rai et al., 2009).

Insecticidal Activity

  • Insecticidal Effects : Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings demonstrated good insecticidal activities against the diamondback moth, Plutella xylostella. This highlights the potential use of such compounds in agricultural pest control, contributing to the management of crop-damaging pests (Qi et al., 2014).

Role in Synthesis of Chemically Significant Compounds

  • Synthetic Applications : The reaction of Reformatsky reagents with 1,3,4-oxadiazoles has been explored, leading to derivatives with potential applications in further chemical synthesis. This research illustrates the versatility of 1,3,4-oxadiazole derivatives in organic synthesis, providing a pathway to a variety of structurally diverse and functionally significant compounds (Nikiforova et al., 2021).

properties

IUPAC Name

5-(1-methyl-5-phenylpyrazol-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-14(11-5-3-2-4-6-11)9-13(18-20)16-17-15(19-22-16)12-7-8-21-10-12/h2-6,9,12H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSIKUBZQWVMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC(=NO2)C3CCOC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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